what is the molecular structure of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid
what is the molecular structure of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid
An In-depth Technical Guide to the Molecular Structure of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid
Executive Summary:
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of pharmaceuticals due to its favorable physicochemical properties and synthetic versatility.[1][2] This guide provides a comprehensive technical analysis of a novel, substituted piperidine derivative: 1-tert-butyl-2-oxopiperidine-3-carboxylic acid. We will elucidate its molecular structure, propose a robust synthetic strategy, and predict its characteristic spectroscopic signature. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced structural features of complex heterocyclic scaffolds and their potential for creating new chemical entities. By combining theoretical analysis with established synthetic logic, we present a complete profile of this compound as a valuable, albeit under-explored, building block for future drug discovery programs.
The Piperidine Scaffold: A Privileged Structure in Drug Design
The six-membered nitrogen-containing heterocycle, piperidine, is a ubiquitous motif in a vast array of FDA-approved drugs and natural products.[1] Its prevalence stems from several key attributes:
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Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbon atoms of the piperidine ring allow for a defined three-dimensional geometry, enabling more specific and high-affinity interactions with biological targets.[3]
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Physicochemical Modulation: The basic nitrogen atom (pKa ~11) is typically protonated at physiological pH, providing a handle for improving aqueous solubility and forming critical ionic interactions with protein residues. The overall lipophilicity can be fine-tuned through substitution on the ring.[2]
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Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine ring, including the reduction of pyridine precursors and various cyclization strategies.[1][3]
The introduction of chiral centers and multiple functional groups onto the piperidine core can significantly enhance biological activity and selectivity, making the exploration of novel derivatives a highly promising avenue for drug discovery.[4] The target molecule of this guide, 1-tert-butyl-2-oxopiperidine-3-carboxylic acid, incorporates several key features—a lactam, a chiral center, a carboxylic acid, and a bulky N-substituent—that make it a particularly interesting candidate for further investigation.
Molecular Structure Elucidation
IUPAC Nomenclature and Core Components
The formal IUPAC name, 1-tert-butyl-2-oxopiperidine-3-carboxylic acid , precisely defines the molecular architecture. Let's deconstruct this name to understand its constituent parts:
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Piperidine: The core is a six-membered saturated ring containing one nitrogen atom.
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2-oxo: A carbonyl group (C=O) is located at the C2 position of the ring, adjacent to the nitrogen. This forms a cyclic amide, also known as a δ-lactam.
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1-tert-butyl: A bulky tert-butyl group, -(C(CH₃)₃), is attached to the nitrogen atom at position 1.
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3-carboxylic acid: A carboxyl group, -COOH, is attached to the C3 position of the ring.
The presence of four different substituents on the C3 carbon (the hydrogen atom, the carboxyl group, the C2 carbonyl, and the C4 methylene) makes this position a stereocenter. Therefore, the molecule can exist as two enantiomers: (R)- and (S)-1-tert-butyl-2-oxopiperidine-3-carboxylic acid.
Structural Representation
The connectivity of these functional groups results in a constrained, chiral molecule. The diagram below illustrates the fundamental structural components.
Caption: Key functional components of the target molecule.
Key Structural Features and Conformational Considerations
The interplay of the functional groups dictates the molecule's chemical behavior and three-dimensional shape.
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The Lactam Moiety: The amide bond within the ring (the C2-oxo group) introduces planarity and rigidity. The lone pair on the nitrogen atom is delocalized into the carbonyl, making the nitrogen less basic than in a typical piperidine.
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The Chiral Carboxylic Acid: The C3 position is a chiral center, meaning the molecule will rotate plane-polarized light. The carboxylic acid group provides a site for ionic interactions or hydrogen bonding and is a common feature in enzyme inhibitors.[5] The relative orientation of the carboxylic acid (axial vs. equatorial) will be a key determinant of its biological activity.
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The N-tert-butyl Group: This large, sterically demanding group significantly influences the conformational equilibrium of the piperidine ring. It will preferentially occupy an equatorial position to minimize steric strain, which in turn can lock the ring into a specific chair conformation. This conformational restriction can be highly advantageous in drug design, reducing the entropic penalty upon binding to a target.
Proposed Synthetic Strategy
Retrosynthetic Analysis
Our strategy involves a disconnection approach that breaks the target molecule down into simpler, more readily available starting materials. The key disconnections are the N-C(tert-butyl) bond and a C-C bond within the ring, suggesting a cyclization strategy.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
